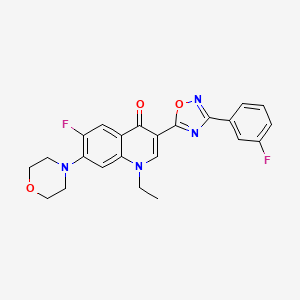

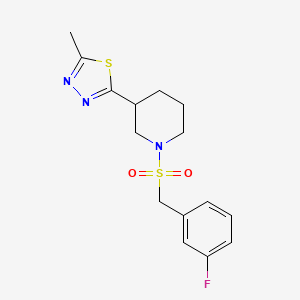

![molecular formula C15H19NO3 B2678010 6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one CAS No. 887210-66-4](/img/structure/B2678010.png)

6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Atom Economical Synthesis of 4H-Chromene Derivatives

Researchers Boominathan et al. (2011) developed a one-pot, atom economical synthesis method for 4H-chromene derivatives, which are medicinally promising. Their approach involved a Michael addition–cyclization reaction starting with cyclohexane-1,3-dione, diethyl acetylene dicarboxylate, and malononitrile (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Synthesis in Aqueous Media

Dekamin et al. (2013) efficiently prepared 2-amino-4H-chromene derivatives with diverse substituents via a one-pot, three-component reaction in aqueous media, demonstrating an environmentally friendly and metal-free approach (Dekamin, Eslami, & Maleki, 2013).

Antimicrobial and Enzyme Assay Studies

Tiwari et al. (2018) synthesized novel chromone-pyrimidine coupled derivatives and evaluated their antimicrobial activities. They found that certain derivatives showed potent antibacterial and antifungal activities, suggesting their potential as oral drug candidates (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Anti-Inflammatory and Cytotoxic Agents from Fungus

Patjana et al. (2019) isolated compounds from Xylaria sp. fungus, including 6-ethyl-8-hydroxy-4H-chromen-4-one, which exhibited anti-inflammatory properties and cytotoxicity against cancer cells, indicating their potential in cancer therapy (Patjana, Jantaharn, Katrun, Mongkolthanaruk, Suwannasai, Senawong, Tontapha, Amornkitbumrung, & McCloskey, 2019).

Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives

Ghashang et al. (2013) described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, which were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).

Colorimetric Recognition in Aqueous Solution

Jo et al. (2014) synthesized a new chemo-sensor based on 2H-chromen derivatives for selective colorimetric sensing of Cu2+ and CN− in aqueous solutions. This indicates the potential application of these derivatives in environmental monitoring (Jo, Park, Na, Choi, You, & Kim, 2014).

Green and Recyclable Catalyst in Synthesis

Mansoor et al. (2015) reported an eco-friendly method for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives using thiourea dioxide as a green and reusable organic catalyst in an aqueous medium. This highlights the emphasis on environmentally sustainable chemical processes (Mansoor, Logaiya, Aswin, & Sudhan, 2015).

Ultrasound-Assisted Synthesis

Huiyana (2013) explored the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasonic irradiation, demonstrating the potential of ultrasound in enhancing chemical reactions (Wang Huiyana, 2013).

Applications in Diversity Oriented Synthesis

Pandit et al. (2016) described a diversity-oriented synthesis protocol for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, emphasizing the significance of such compounds in medicinal chemistry (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

Propiedades

IUPAC Name |

6-ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-11-4-5-14-13(8-11)12(9-15(18)19-14)10-16(2)6-7-17/h4-5,8-9,17H,3,6-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJMNEJGKHVQOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)

![4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2677934.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)

![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)

![4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2677947.png)

![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)